Bienvenue dans la boutique en ligne BenchChem!

dextran naproxen ester

Colon-targeted drug delivery Prodrug activation kinetics Gastrointestinal segment model

This macromolecular prodrug links naproxen to dextran via ester bonds, ensuring stability in the upper GI tract and enabling colon-targeted delivery through bacterial enzyme activation. This mechanism provides high local NSAID concentrations for experimental colitis models while minimizing gastric exposure. Its distinct two-step activation and intermediate hydrolytic half-life (183 h) make it ideal for depot formulations. Generic naproxen cannot achieve this targeted release profile. Please inquire for custom synthesis.

Molecular Formula C7H10O
Molecular Weight 0
CAS No. 119166-66-4
Cat. No. B1167136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedextran naproxen ester
CAS119166-66-4
Synonymsdextran naproxen ester
Molecular FormulaC7H10O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dextran Naproxen Ester (CAS 119166-66-4): Baseline Chemical Class, Registry & Prodrug Design


Dextran naproxen ester (CAS 119166-66-4) is a macromolecular prodrug in which the non‑steroidal anti‑inflammatory drug (NSAID) naproxen is covalently attached to dextran via ester linkages [1]. This water‑soluble conjugate belongs to the class of polysaccharide‑drug esters developed specifically to achieve colon‑targeted delivery of carboxylic acid‑containing active pharmaceutical ingredients. The prodrug leverages the fact that its ester bonds are relatively stable in the upper gastrointestinal (GI) tract but undergo rapid enzymatic hydrolysis by dextranases and esterases secreted by colonic bacteria, enabling site‑specific release of naproxen in the large intestine [2].

Why Unmodified Naproxen or Simple Prodrugs Cannot Substitute for Dextran Naproxen Ester in Colon-Targeted Applications


Generic substitution with unmodified naproxen or simple alkyl ester prodrugs fails to replicate the colon‑specific delivery profile unique to the dextran‑naproxen ester architecture. Free naproxen is rapidly absorbed from the stomach and upper small intestine, yielding immediate systemic exposure and exposing the GI mucosa to direct NSAID‑mediated irritation [1]. Low‑molecular‑weight ester prodrugs manifest half‑lives of only a few hours at physiological pH (e.g., 3.6 h for the glycolic acid ester derivative), making them unsuitable for sustained colon targeting [2]. In contrast, the dextran‑naproxen ester resists hydrolysis in the small intestine and requires initial depolymerization of the dextran backbone by colonic bacterial dextranases before esterases can liberate the active drug, a two‑step activation mechanism that is absent from simple chemical analogs [3].

Quantitative Differentiation of Dextran Naproxen Ester: Head‑to‑Head Performance Against Comparators


Colon‑Specific Drug Liberation: 15–17× Faster Naproxen Release in Colon/Cecum Homogenates vs. Small Intestine or Buffer

In a direct head‑to‑head comparison using homogenates of various segments of the pig gastrointestinal (GI) tract, the initial rate of naproxen formation from dextran‑naproxen ester prodrugs was 15–17 times faster in cecum and colon homogenates than in aqueous pH 7.4 buffer or homogenates of the small intestine [1]. This differential release was independent of the degree of conjugate substitution but increased with decreasing molecular weight of the carrier dextran. The mechanism involves an initial depolymerization of the dextran backbone by bacterial dextranases, generating smaller fragments that become substrates for esterases and other hydrolases [1].

Colon-targeted drug delivery Prodrug activation kinetics Gastrointestinal segment model

Oral Bioavailability Equivalence: ~100% Relative Absorption vs. Parent Naproxen with Colon‑Specific Lag Time

When administered orally to pigs, dextran‑naproxen ester prodrugs spanning molecular weights from 10 000 to 500 000 delivered an average naproxen absorption fraction of approximately 100% relative to an equivalent oral dose of unmodified naproxen [1]. Critically, the prodrug‑derived plasma concentration curves displayed a characteristic lag time of 2–3 h before naproxen appeared in the bloodstream, whereas free naproxen was detected in plasma immediately after oral administration [2]. The plasma profiles following prodrug administration were uniform with only small inter‑individual variability, and co‑administration of excess parent dextran further prolonged the lag time [1].

Oral bioavailability Pharmacokinetic profiling Large animal model

Hydrolytic Stability Hierarchy: Dextran‑Naproxen Half‑Life 183 h vs. Starch‑Naproxen 800 h and HES‑Naproxen 1600 h at pH 7.4

In a comparative kinetics study of naproxen conjugated to three different polysaccharide carriers, the pseudo‑first‑order hydrolysis half‑lives in aqueous buffer at pH 7.4 and 37 °C were 183 h for the dextran conjugate, 800 h for the soluble starch conjugate, and 1600 h for the hydroxyethyl starch (HES) conjugate [1]. The dextran‑based prodrug was therefore approximately 4.4‑fold less stable than the starch conjugate and 8.7‑fold less stable than the HES conjugate under simulated physiological pH conditions. All conjugates showed specific base catalysis with slopes near unity in the pH–rate profile. A naproxen‑glycolic acid ester spacer‑arm derivative degraded far more rapidly (half‑life 3.6 h), illustrating that small‑molecule ester prodrugs cannot provide sustained GI transit protection [1].

Prodrug chemical stability Base‑catalyzed hydrolysis Polysaccharide conjugate comparison

Systemic Safety: No Allergic Reactions in Dextran‑Sensitized Pigs After Oral Prodrug Administration

To assess whether the intact dextran‑naproxen ester conjugate reaches the systemic circulation, pigs previously sensitized to dextran by intravenous administration were given the prodrug orally. No visible allergic reactions were observed, indicating that the intact macromolecular conjugate was not absorbed into the bloodstream to a pharmacologically significant extent [1]. This finding is consistent with the mechanistic model in which drug release is confined to the lower bowel compartment: naproxen liberated from the prodrug is absorbed through the colonic mucosa, while the dextran carrier is retained in the GI lumen and ultimately degraded or excreted [1][2].

Immunological safety Dextran hypersensitivity Intact prodrug systemic exposure

Intravenous Pharmacokinetics: Plasma Clearance Faster Than Parent Dextran with Dominant Liver Uptake in Rabbits

Following intravenous administration to rabbits at 35 mg/kg, FITC‑labeled dextran‑naproxen ester prodrugs (MW 40 000 and 70 000) disappeared from the bloodstream with first‑order kinetics at a rate faster than the corresponding parent dextran carriers [1]. Urinary recovery of the prodrugs was 15–30% of the administered dose, compared to 44% for dextran T‑40 and 17% for dextran T‑70. At 4 h post‑injection, 46% of an intravenous dose of FITC‑dextran T‑70 was recovered from the liver, with only minor amounts detected in the spleen, lungs, and kidneys [1]. The molecular weight distribution of circulating conjugates shifted toward higher MW species over time, indicating preferential clearance of smaller prodrug molecules.

Parenteral prodrug disposition Size exclusion chromatography pharmacokinetics Liver‑targeted delivery

Procurement‑Relevant Application Scenarios for Dextran Naproxen Ester (CAS 119166-66-4)


Orally Administered Colon‑Specific Delivery of Naproxen for Inflammatory Bowel Disease (IBD) Models

Preclinical studies in the domestic pig have demonstrated that dextran naproxen ester prodrugs achieve approximately 100% relative oral bioavailability with a 2–3 h lag time, consistent with colon‑targeted naproxen release [1]. Concurrently, naproxen liberation proceeds 15–17 times faster in colon/cecum homogenates than in small intestinal fluid, confirming site‑specific activation [2]. These properties make the compound a superior candidate for experimental colitis models where high local NSAID concentrations in the colon are desired while minimizing gastric and small‑intestinal exposure.

Sustained‑Release Parenteral Depot Formulation Development

With a hydrolytic half‑life of 183 h at pH 7.4 (37 °C), dextran naproxen ester offers intermediate stability between rapidly‑hydrolyzed small‑molecule esters (t½ ≈ 3.6 h) and overly stable starch‑ or HES‑based prodrugs (t½ 800–1600 h) [3]. This kinetic profile can be exploited for designing injectable depot formulations that release naproxen over approximately one week, potentially suitable for post‑operative pain management or chronic inflammatory conditions where patient compliance with daily oral dosing is problematic.

Investigational Probe for Colonic Bacterial Enzyme Activity and Prodrug Activation Mechanisms

The established two‑step activation mechanism—initial dextran backbone depolymerization by bacterial dextranases followed by esterase‑mediated naproxen cleavage—has been quantitatively characterized in pig GI tract homogenates [2]. Because the degree of conjugate substitution does not affect liberation rates but lower carrier molecular weight enhances activation, dextran naproxen ester serves as a well‑characterized molecular probe for studying regional dextranase and esterase activity along the GI tract in different species, including translational models for human colonic drug metabolism.

Quote Request

Request a Quote for dextran naproxen ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.